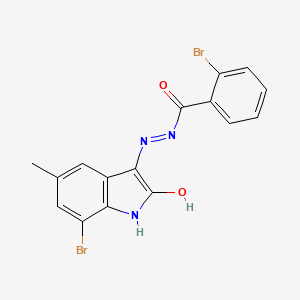![molecular formula C22H23ClN2O2S B6022416 6-chloro-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6022416.png)
6-chloro-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline, also known as DMCTQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
6-chloro-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline exerts its effects through the inhibition of various cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways are involved in cell growth, survival, and inflammation, and their dysregulation is associated with the development of cancer and other diseases. By inhibiting these pathways, this compound can induce apoptosis in cancer cells, reduce inflammation, and protect against neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to reduce the expression of inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to protect against oxidative stress and mitochondrial dysfunction, which are implicated in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has several advantages for use in lab experiments, including its high potency and selectivity for specific cellular pathways. However, this compound also has limitations, including its poor solubility in water and low bioavailability, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 6-chloro-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential applications in combination therapies. Additionally, further research is needed to elucidate the molecular mechanisms underlying this compound's effects, as well as its potential side effects and toxicity. Overall, this compound shows great promise as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders, and further research is warranted to fully explore its potential.
Méthodes De Synthèse
6-chloro-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline can be synthesized through a multi-step process involving the reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride to produce 5-ethyl-2-thiophenecarbonyl chloride. This intermediate is then reacted with 6-chloro-4-aminquinoline to produce 6-chloro-4-[(5-ethyl-2-thienyl)carbonyl]aminoquinoline. The final step involves the reaction of this intermediate with 2,6-dimethylmorpholine-N-oxide to produce this compound.
Applications De Recherche Scientifique
6-chloro-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline has been studied extensively for its potential applications in the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential neuroprotective effects, with research indicating that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[6-chloro-2-(5-ethylthiophen-2-yl)quinolin-4-yl]-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c1-4-16-6-8-21(28-16)20-10-18(17-9-15(23)5-7-19(17)24-20)22(26)25-11-13(2)27-14(3)12-25/h5-10,13-14H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULXTJIVMIPIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CC(OC(C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B6022335.png)
![2-[4-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022343.png)


![1-(2-pyridinylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6022374.png)
![N-(3-chloro-4-methylphenyl)-4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B6022379.png)
![1-[3-({4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxybenzyl}amino)propyl]-2-pyrrolidinone](/img/structure/B6022384.png)
![1-(2-{[1-(4-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}phenyl)ethanone](/img/structure/B6022392.png)
![2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B6022398.png)
![N-(4-ethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6022409.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6022421.png)
![N-cyclopentyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6022427.png)
![ethyl 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6022439.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6022446.png)